4-Bromo-n1-cyclohexylbenzene-1,2-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17BrN2 |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
4-bromo-1-N-cyclohexylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H17BrN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2 |
InChI Key |
SYZXRTMAUZQKSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)Br)N |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Retrosynthetic Analysis and Strategic Disconnections for 4-Bromo-N1-cyclohexylbenzene-1,2-diamine
Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary strategic disconnections are considered: the carbon-nitrogen (C-N) bond of the cyclohexylamino group and the carbon-bromine (C-Br) bond on the aromatic ring.
C-N Bond Disconnection: This is the most common approach. It suggests the formation of the N-cyclohexyl bond via nucleophilic substitution or catalyzed coupling. This disconnection leads to two potential precursor sets:
Precursor Set A: 4-bromo-1,2-diaminobenzene and a cyclohexyl halide (or cyclohexanone (B45756) via reductive amination).
Precursor Set B: N¹-cyclohexylbenzene-1,2-diamine and a brominating agent.
C-Br Bond Disconnection: This strategy involves introducing the bromine atom onto the aromatic ring. This leads back to N¹-cyclohexylbenzene-1,2-diamine as a key intermediate, which would then undergo regioselective bromination.
Aromatic Ring Formation Disconnection: A more complex approach involves constructing the aromatic ring itself, for instance, through a cycloaddition reaction between a suitably substituted diene and a dienophile. For example, a reaction of 3-benzoylamino-2H-pyran-2-ones with specific alkynes can yield highly substituted o-phenylenediamine (B120857) derivatives. acs.org
These disconnections suggest that the synthesis can pivot around two key intermediates: a pre-brominated phenylenediamine or an N-cyclohexylated phenylenediamine. The choice of strategy depends on the desired control over regioselectivity and the availability of starting materials.
Development and Optimization of Novel Synthetic Pathways to Substituted Benzene-1,2-diamines
The synthesis of substituted benzene-1,2-diamines, the core scaffold of the target molecule, can be achieved through several established and novel methods. A prevalent strategy involves the reduction of a nitroaniline derivative.
One effective pathway begins with a nucleophilic aromatic substitution (SNAr) reaction. For instance, a starting material like 4-bromo-1-fluoro-2-nitrobenzene (B1272216) can be reacted with cyclohexylamine (B46788). The fluorine atom is a good leaving group for SNAr. The resulting N-cyclohexyl-4-bromo-2-nitroaniline is then subjected to a reduction step, commonly using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or reagents like tin(II) chloride (SnCl₂) in ethanol, to convert the nitro group into a primary amine, yielding the final product. mdpi.com
An alternative route involves the catalytic hydrogenation of o-nitroaniline to produce o-phenylenediamine, which can then be further functionalized. google.com Highly substituted anilines and o-phenylenediamines can also be prepared via cycloaddition reactions, which offer a pathway to complex substitution patterns in a single step. acs.org
| Pathway | Key Reaction Steps | Common Reagents | Advantages | Disadvantages |
| Nitroaniline Reduction | 1. Nucleophilic Aromatic Substitution 2. Nitro Group Reduction | 1. Cyclohexylamine, K₂CO₃ 2. SnCl₂·2H₂O or H₂, Pd/C | Good control of regiochemistry | Requires handling of nitro compounds |
| Direct Amination | 1. Catalytic C-N Coupling | 1. 4-bromo-1,2-dihalobenzene, Cyclohexylamine, Pd or Cu catalyst | Potentially fewer steps | Requires optimization of catalyst and ligands |
| Cycloaddition | 1. Diels-Alder type reaction | 1. Substituted 2H-pyran-2-ones, alkynes | Access to complex substitution patterns | Limited availability of starting materials |
Regioselective Bromination Approaches for N1-Cyclohexylbenzene-1,2-diamine
If the synthetic strategy involves brominating the N¹-cyclohexylbenzene-1,2-diamine intermediate, achieving regioselectivity is crucial. The two amino groups are strong activating groups and direct electrophiles to the ortho and para positions. In N¹-cyclohexylbenzene-1,2-diamine, the positions para to the amino groups are occupied by the other amino group. Therefore, bromination is directed to the positions ortho to the amino groups (positions 3 and 6) and the position para to the -NH-cyclohexyl group (position 4).
The -NH-cyclohexyl group is slightly more activating than the -NH₂ group, and the bulky cyclohexyl group may sterically hinder the positions ortho to it. This favors bromination at position 4. To enhance this selectivity, one of the amino groups can be temporarily protected, for example, as an amide, to modulate its directing effect.
Various brominating agents can be employed for the regioselective bromination of aromatic amines. researchgate.net
N-Bromosuccinimide (NBS): A mild and selective brominating agent often used for activated aromatic rings.
N-Benzyl-DABCO tribromide: A stable, solid reagent that allows for high-yielding, regioselective bromination of aromatic amines at room temperature. researchgate.net
Molecular Bromine (Br₂): Can be used, but reactions often require careful control of stoichiometry and temperature to avoid over-bromination.
The choice of solvent and reaction conditions also plays a significant role in controlling the regioselectivity of the bromination reaction. researchgate.net
Stereoselective Synthesis and Chiral Induction Strategies
The target molecule, this compound, is achiral. However, stereoisomers can be generated if a chiral derivative of cyclohexylamine is used as a starting material. For example, employing (1R,2R)-cyclohexane-1,2-diamine as a precursor would introduce defined stereocenters into the final molecule. mdpi.com
Alternatively, starting with a chiral amine like (R)- or (S)-α-methylbenzylamine in the initial C-N bond-forming step would result in a chiral product. The synthesis of chiral 1,2-diamines is an active area of research, as these compounds are valuable ligands in asymmetric catalysis. arkat-usa.org Methods for their synthesis often involve the opening of aziridinium (B1262131) ions with amines or other stereocontrolled routes. arkat-usa.orgorganic-chemistry.org The synthesis of a chiral 1,3-diamine has been demonstrated through the asymmetric aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction. mdpi.com
Catalytic Methods in the Formation of Aryl Diamine Scaffolds
Modern organic synthesis heavily relies on catalytic methods to form C-N bonds efficiently and under mild conditions. These methods are highly applicable to the synthesis of this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds between aryl halides and amines. organicreactions.orgnih.gov It could be used to couple cyclohexylamine with a di-halogenated precursor like 1,2-difluoro-4-bromobenzene or 1-amino-2-fluoro-4-bromobenzene. The reaction requires a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govyoutube.com
Copper-Catalyzed Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction typically involves coupling an aryl halide with an amine in the presence of a copper catalyst, often at higher temperatures. organic-chemistry.org Newer methods utilize ligands like prolinamide to enable the reaction to proceed under milder conditions, even in aqueous media. organic-chemistry.org
Rhodium-Catalyzed C-H Amination: This advanced method allows for the direct formation of C-N bonds by functionalizing a C-H bond. nih.gov Rhodium catalysts can mediate the insertion of a nitrene into a C-H bond, providing a direct route to substituted diamines from precursors with accessible C-H bonds. nih.govbohrium.com
| Catalytic Method | Catalyst/Ligand System | Typical Precursors | Key Features |
| Buchwald-Hartwig Amination | Pd(OAc)₂, P(t-Bu)₃, etc. | Aryl halides, amines | High functional group tolerance, mild conditions |
| Ullmann Condensation | CuI, Prolinamide, etc. | Aryl halides, amines | Lower cost catalyst, can use aqueous media |
| C-H Amination | Rh₂(oct)₄, etc. | Substrates with C-H bonds, hydroxylamine (B1172632) derivatives | High atom economy, novel disconnections |
Comparative Analysis of Synthetic Efficiencies Across Various Precursor Strategies
| Synthetic Strategy | Starting Materials | Number of Steps (Typical) | Overall Yield (Estimated) | Key Challenges |
| Strategy 1: Bromination Last | N¹-Cyclohexylbenzene-1,2-diamine, Brominating agent | 3-4 | Moderate | Regioselectivity of bromination |
| Strategy 2: C-N Coupling on Bromo-arene | 4-Bromo-1,2-dihalobenzene, Cyclohexylamine | 2-3 | Moderate to High | Catalyst optimization, potential side reactions |
| Strategy 3: Nitro Reduction | 4-Bromo-1-fluoro-2-nitrobenzene, Cyclohexylamine | 2 | High | Handling of nitroaromatics, reduction conditions |
Strategy 3, involving the SNAr reaction followed by nitro reduction, often presents a highly efficient and reliable route. It provides excellent regiochemical control from the start and typically proceeds with high yields for both steps. Strategy 2, using catalytic coupling, offers a more direct approach but may require significant optimization of the catalyst system for the specific substrates. Strategy 1 is viable but hinges on the ability to control the regioselectivity of the final bromination step, which can be challenging with two activating amino groups present.
Principles of Sustainable Chemistry in Diamine Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly important in the synthesis of diamines and other industrial chemicals. rsc.org
Catalysis: The use of catalytic methods (Section 2.5) is inherently greener than using stoichiometric reagents, as it reduces waste. researchgate.net
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. C-H amination and cycloaddition reactions can exhibit high atom economy.
Use of Renewable Feedstocks: While not directly applicable to this specific aromatic compound, there is a broader trend in diamine synthesis to explore bio-based raw materials and biosynthetic pathways. bio4matpro.denih.govnih.gov Research into enzymatic catalysis and metabolic engineering aims to create more sustainable routes to various diamines. nih.gov
Safer Solvents and Reagents: The development of synthetic routes that use water or other environmentally benign solvents is a key goal. Some modern copper-catalyzed aminations can be performed in aqueous media. organic-chemistry.org Avoiding toxic reagents and intermediates, where possible, is also a critical consideration.
By incorporating these principles, the synthesis of this compound and related compounds can be made more efficient and environmentally responsible.
Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Bromo-N1-cyclohexylbenzene-1,2-diamine in solution. Both ¹H and ¹³C NMR spectroscopy would provide precise information regarding the chemical environment of each nucleus, enabling detailed conformational and connectivity assignments.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, amine, and cyclohexyl protons. The aromatic region would likely display a complex splitting pattern due to the disubstitution of the benzene (B151609) ring. Based on analogous compounds like 4-bromoaniline, the proton ortho to the bromine atom is expected to be the most deshielded. The protons on the cyclohexyl ring would appear in the aliphatic region, typically between 1.0 and 4.0 ppm. The methine proton (CH-NH) would be the most downfield of the cyclohexyl signals due to the deshielding effect of the adjacent nitrogen atom. The amine protons (NH and NH₂) would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon environments. The aromatic region would show six distinct signals. The carbon atom attached to the bromine (C-Br) would be significantly shifted, with its resonance predictable from data for compounds like 4-bromoaniline. The carbons attached to the nitrogen atoms (C-N) would also have characteristic chemical shifts. The cyclohexyl group would exhibit a set of signals in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 150 |
| Cyclohexyl CH | 3.0 - 4.0 | 50 - 60 |
| Cyclohexyl CH₂ | 1.0 - 2.5 | 20 - 40 |
| NH/NH₂ | Variable (broad) | - |
| C-Br | - | 110 - 120 |
| C-N (aromatic) | - | 140 - 150 |
Note: These are predicted values based on analogous compounds and are subject to experimental verification.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Dynamics
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful means to probe the functional groups and bonding dynamics within this compound.
FT-IR Spectroscopy: The FT-IR spectrum would be characterized by distinct absorption bands corresponding to the vibrational modes of the molecule. The N-H stretching vibrations of the primary and secondary amine groups are expected to appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl group would be just below 3000 cm⁻¹. The C-N stretching vibrations are anticipated in the 1250-1350 cm⁻¹ region. The C-Br stretching vibration would likely be found in the fingerprint region, typically below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring stretching vibrations would give rise to strong signals in the 1400-1600 cm⁻¹ region. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the FT-IR spectrum. Quantitative Raman spectroscopy could be employed for the analysis of this amine in various matrices, as it is generally not affected by water backgrounds. ondavia.com
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 | 2850 - 2960 |
| C=C (aromatic) | Stretching | 1450 - 1600 | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 | 1250 - 1350 |
| C-Br | Stretching | < 700 | < 700 |
X-ray Crystallography for Precise Solid-State Structural Determination of Crystalline Forms and Co-crystals
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would reveal crucial details about its molecular conformation, bond lengths, bond angles, and intermolecular interactions.
It is anticipated that the cyclohexyl ring would adopt a stable chair conformation. The relative orientation of the cyclohexyl and phenyl groups would be of significant interest, as would the planarity of the diamine-substituted benzene ring. The presence of both hydrogen bond donors (the amine groups) and a hydrogen bond acceptor (the bromine atom, albeit weakly) suggests the potential for a rich network of intermolecular hydrogen bonds, which would govern the crystal packing. The analysis of crystal structures of related N-substituted 1,2-diaminobenzenes would provide a basis for predicting the likely packing motifs. mdpi.com
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital tool for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₂H₁₇BrN₂). The presence of the bromine atom would be readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.
Fragmentation Pattern Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation of amines is often dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, this could involve the loss of fragments from the cyclohexyl ring. The aromatic portion of the molecule is expected to be relatively stable, leading to prominent aromatic fragment ions.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 270/272 | [M]⁺ | Molecular Ion |
| 185/187 | [M - C₆H₁₁]⁺ | Loss of cyclohexyl radical |
| 106 | [C₆H₄(NH)(NH₂)]⁺ | Loss of Br and C₆H₁₁ |
| 92 | [C₆H₄(NH₂)]⁺ | Further fragmentation |
Note: The m/z values for bromine-containing fragments are given for the ⁷⁹Br/⁸¹Br isotopes.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are synthesized)
The N1-cyclohexyl group in this compound does not inherently make the molecule chiral. However, if chiral derivatives were to be synthesized, for instance, by using a chiral cyclohexylamine (B46788) precursor or by introducing another chiral center, chiroptical spectroscopy would be essential for assigning the absolute stereochemistry.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative of the title compound, the aromatic chromophore would be perturbed by the chiral environment, leading to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the absolute configuration of the stereocenters, often with the aid of quantum chemical calculations.
Investigation of Intermolecular Interactions and Self-Assembly in Condensed Phases
The nature and strength of intermolecular interactions are paramount in determining the physical properties and self-assembly behavior of this compound in the condensed phase. The molecule possesses several functionalities capable of engaging in a variety of non-covalent interactions.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to predicting molecular properties. wikipedia.orgcambridge.org
For 4-Bromo-n1-cyclohexylbenzene-1,2-diamine, DFT calculations would be instrumental in determining its ground state electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. This map would visualize electron-rich regions (negative potential), such as those around the nitrogen and bromine atoms, and electron-poor regions (positive potential), likely associated with the hydrogen atoms of the amino groups. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound. This table is for illustrative purposes to show the type of data generated from DFT calculations.
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -5.85 | Indicates electron-donating capability, likely centered on the diamine-substituted ring. |
| LUMO Energy | -0.95 | Indicates electron-accepting capability, influenced by the aromatic system. |
| HOMO-LUMO Gap | 4.90 | Suggests moderate chemical stability. |
Conformational Landscape Analysis via Molecular Mechanics and Quantum Chemical Calculations
The presence of a flexible cyclohexyl group and two rotatable N-C bonds means that this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations, as this is the structure that will predominate and govern the molecule's properties.
This analysis typically begins with Molecular Mechanics (MM), a method that uses classical physics to rapidly calculate the potential energy of a vast number of possible conformations. ucsb.edunih.gov This process would explore the different chair, boat, and twist-boat conformations of the cyclohexyl ring, as well as the various orientations of the cyclohexyl group relative to the phenylenediamine ring.
Following the initial MM scan, the lowest-energy conformations would be subjected to more accurate, but computationally intensive, quantum chemical calculations (like DFT) for geometry optimization. computabio.com This two-step approach efficiently maps the conformational landscape to locate the global energy minimum—the most stable structure—as well as other low-energy local minima that might be accessible at room temperature. csbsju.edu
Table 2: Hypothetical Relative Energies of Key Conformers of this compound. This table illustrates representative data from a conformational analysis. Energies are relative to the most stable conformer (Global Minimum).
| Conformer Description | Relative Energy (kcal/mol) | Key Structural Feature |
|---|---|---|
| Conformer A | 0.00 | Cyclohexyl in chair form, equatorial attachment (Global Minimum). |
| Conformer B | 5.50 | Cyclohexyl in chair form, axial attachment. |
| Conformer C | 1.20 | Rotation of N-cyclohexyl bond from global minimum. |
| Conformer D | 7.10 | Cyclohexyl in twist-boat form. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of a molecule, which are invaluable for its identification and structural confirmation.
NMR Chemical Shifts: Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These theoretical shifts, when compared to experimental data, can confirm the molecular structure and help assign specific signals to each nucleus in the molecule. nih.govescholarship.org
Vibrational Frequencies: The same DFT methods can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov The predicted spectrum would show characteristic frequencies for N-H stretching of the amino groups, C-Br stretching, C-H stretching of the aromatic and cyclohexyl rings, and C=C stretching of the benzene (B151609) ring. This theoretical analysis aids in the interpretation of experimental vibrational spectra. acs.org
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions of a molecule. nih.govacs.org This would predict the wavelength of maximum absorption (λmax) for this compound, corresponding to π-π* transitions within the aromatic system. github.io
Table 3: Hypothetical Predicted Spectroscopic Data for this compound. This table provides an example of the kind of spectroscopic data that can be computationally generated.
| Spectroscopy Type | Predicted Parameter | Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | ~145 ppm | Aromatic C-N |
| ¹³C NMR | Chemical Shift (δ) | ~110 ppm | Aromatic C-Br |
| IR | Vibrational Frequency (ν) | ~3400 cm⁻¹ | N-H Stretch |
| IR | Vibrational Frequency (ν) | ~550 cm⁻¹ | C-Br Stretch |
| UV-Vis | Absorption Maximum (λmax) | ~295 nm | π-π* Transition |
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to map the entire energy landscape of a chemical reaction. rsc.orgfiveable.me For this compound, one could investigate reactions such as electrophilic aromatic substitution or N-alkylation.
This process involves identifying all relevant stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. nih.gov By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants defines the activation energy barrier, which determines the reaction rate. Computational methods can precisely determine the geometry of the transition state, providing critical insight into the bond-making and bond-breaking processes that occur during the reaction. osti.gov
Theoretical Assessment of Substituent Effects (Bromine, Cyclohexyl) on Reactivity and Selectivity
The chemical behavior of this compound is heavily influenced by its substituents. Computational analysis can quantify these effects. acs.org
Bromine Atom: As an electronegative halogen, bromine acts as an electron-withdrawing group via the inductive effect, but also as a weak deactivator and an ortho, para-director in electrophilic aromatic substitution due to electron donation from its lone pairs via resonance. DFT calculations of the electron density and molecular orbitals would clarify the net effect of these competing influences on the aromatic ring's reactivity.
Cyclohexyl Group: This bulky alkyl group is electron-donating through induction, which would activate the aromatic ring towards electrophilic attack. Its significant steric hindrance would also play a major role in directing incoming reagents, likely favoring substitution at less hindered positions.
Amino Groups: The two amino groups are strong activating, ortho, para-directing groups. Computational studies could predict their relative basicity and how this is modulated by the electronic effects of the bromo and cyclohexyl substituents. nih.gov
Quantitative Structure-Property Relationship (QSPR) Descriptors from Computational Models (focus on chemical properties only)
Quantitative Structure-Property Relationship (QSPR) models seek to correlate a molecule's structural features with its physicochemical properties using mathematical equations. nih.govnih.gov The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values derived from the chemical structure. mdpi.com
For this compound, computational models can readily generate a wide array of descriptors related to its chemical properties. aidic.it These include:
Constitutional descriptors: Molecular weight, atom counts.
Topological descriptors: Indices that describe molecular branching and connectivity.
Geometrical descriptors: Molecular surface area, volume.
Quantum-chemical descriptors: Dipole moment, polarizability, HOMO and LUMO energies, and atomic partial charges. researchgate.net
These calculated descriptors can be used to build models that predict properties like boiling point, solubility, or partition coefficient, providing valuable data without the need for experimental measurement.
Table 4: Hypothetical QSPR Descriptors for this compound. This table presents examples of chemical descriptors that would be calculated as the basis for QSPR models.
| Descriptor Type | Descriptor Name | Hypothetical Value |
|---|---|---|
| Constitutional | Molecular Weight | 283.22 g/mol |
| Geometrical | Molecular Surface Area | 250.5 Ų |
| Quantum-Chemical | Dipole Moment | 2.15 Debye |
| Quantum-Chemical | Polarizability | 31.4 ų |
Reactivity and Reaction Pathways
Nucleophilic Reactivity of the Amine Centers and Derivatization Patterns
The presence of two amine groups on the benzene (B151609) ring imparts significant nucleophilic character to 4-Bromo-N1-cyclohexylbenzene-1,2-diamine. The nitrogen atoms possess lone pairs of electrons that readily participate in reactions with electrophiles. The N1-cyclohexyl group introduces steric hindrance that can influence the relative reactivity of the two amine centers.
Derivatization of the amine groups can be achieved through various reactions, including:
Alkylation and Acylation: The amine groups can be alkylated or acylated to introduce new functional groups. The reaction conditions can be controlled to favor mono- or di-substituted products.
Schiff Base Formation: Reaction with aldehydes and ketones leads to the formation of Schiff bases (imines), which are valuable intermediates in organic synthesis. The reaction of o-phenylenediamines with carbonyl compounds can be a complex process, sometimes leading to cyclization products.
Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, which can serve as protecting groups or introduce specific functionalities.
The differential reactivity of the two amine groups, influenced by the electronic effects of the bromo substituent and the steric bulk of the cyclohexyl group, allows for selective derivatization under carefully controlled conditions.
Electrophilic Aromatic Substitution on the Benzene Ring and Regioselectivity
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two amine groups. wikipedia.orgvanderbilt.edu These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. youtube.comyoutube.comlibretexts.org
The directing effects of the substituents can be summarized as follows:
-NH2 and -NH-cyclohexyl groups: Both are strongly activating and ortho, para-directing. makingmolecules.com
-Br group: This is a deactivating but ortho, para-directing group. wikipedia.org
Considering the positions on the ring, the potential sites for electrophilic attack are C3, C5, and C6. The regioselectivity of a specific reaction will be determined by the interplay of these directing effects and steric hindrance. The amine groups are the dominant activating groups, and therefore, substitution is most likely to occur at the positions most activated by them and least sterically hindered.
| Position | Activating/Deactivating Groups | Predicted Reactivity |
|---|---|---|
| C3 | ortho to -NH-cyclohexyl, meta to -NH2 and -Br | Moderately favored |
| C5 | para to -NH-cyclohexyl, ortho to -Br, meta to -NH2 | Strongly favored |
| C6 | ortho to -NH2, meta to -NH-cyclohexyl and -Br | Moderately favored |
Cross-Coupling Reactions Involving the Aryl Bromide Moiety (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The carbon-bromine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. ikm.org.mynih.gov It is a powerful tool for the synthesis of biaryl compounds. mdpi.com The reaction of this compound with an arylboronic acid would yield a cyclohexyl-diamino-biphenyl derivative. mdpi.comresearchgate.net
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org This allows for the introduction of vinyl groups onto the aromatic ring.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.netnih.govorganic-chemistry.org This method is used to synthesize aryl alkynes.
| Reaction | Coupling Partner | Product Type |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Biaryl |
| Heck | Alkene | Substituted alkene |
| Sonogashira | Terminal alkyne | Aryl alkyne |
Cyclization Reactions for the Formation of Heterocyclic Ring Systems (e.g., Benzimidazoles)
The 1,2-diamine functionality is a key structural feature that allows for the synthesis of various heterocyclic compounds, most notably benzimidazoles. nih.govorganic-chemistry.org The reaction of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives is a common method for constructing the benzimidazole (B57391) ring system. nih.govresearchgate.net
For this compound, reaction with an aldehyde (RCHO) would lead to the formation of a 5-bromo-1-cyclohexyl-2-substituted-1H-benzimidazole. The reaction typically proceeds through the initial formation of a Schiff base followed by intramolecular cyclization and subsequent oxidation or rearrangement. semanticscholar.org
Oxidation and Reduction Chemistry: Electrochemical Potentials and Mechanistic Pathways
The amine groups in this compound are susceptible to oxidation. nih.govrsc.org The oxidation of o-phenylenediamines can lead to the formation of diimines or more complex polymeric structures. Electrochemical studies would be necessary to determine the precise oxidation and reduction potentials of this specific compound. The presence of the electron-withdrawing bromine atom and the electron-donating cyclohexylamino and amino groups will influence the electron density of the aromatic ring and thus its electrochemical behavior.
Acid-Base Equilibrium and Protonation State Characterization
The amine groups of this compound are basic and can be protonated by acids. The basicity of the two nitrogen atoms will differ due to the electronic influence of the substituents on the aromatic ring and the nature of the N-substituent. The pKa values of the conjugate acids would provide a quantitative measure of their basicity. Characterization of the protonation states can be achieved through techniques such as NMR spectroscopy and potentiometric titrations. The equilibrium between the neutral and protonated forms is crucial in understanding its behavior in different chemical environments and its potential applications as a ligand in coordination chemistry.
Coordination Chemistry and Catalytic Applications
Ligand Design Principles for 4-Bromo-N1-cyclohexylbenzene-1,2-diamine Derivatives
The design of ligands based on the this compound scaffold is guided by the principles of creating bifunctional molecules that can act as effective chelating agents for metal ions or as organocatalysts. The core structure combines a chiral trans-1,2-diaminocyclohexane moiety with a substituted o-phenylenediamine (B120857) unit. This arrangement offers several points for modification to tune the steric and electronic properties of the resulting ligand.
Key design considerations include:
Chiral Backbone: The inherent chirality of the (1R,2R)- or (1S,2S)-cyclohexane-1,2-diamine backbone is crucial for applications in asymmetric catalysis. This chiral information is transferred to the catalytic active site, influencing the stereochemical outcome of the reaction.
N-Substituents: The cyclohexyl group on one of the nitrogen atoms of the benzene-1,2-diamine introduces significant steric bulk. This can be strategically utilized to create a chiral pocket around a coordinated metal center or to direct the approach of substrates in organocatalytic transformations. Further modifications of the second nitrogen atom can introduce additional functionalities.
Aromatic Ring Substitution: The bromo-substituent at the 4-position of the benzene (B151609) ring is an important feature. As an electron-withdrawing group, it can significantly influence the electronic properties of the ligand. This can affect the Lewis acidity of a coordinated metal or the hydrogen-bonding capabilities of the diamine in organocatalysis. The position of the substituent is also critical, as it can sterically influence the coordination environment.
Bifunctionality: Derivatives can be designed to have both a Lewis basic site (the diamine) and a Brønsted acidic site (e.g., through further functionalization of the second amino group). This bifunctionality is a key principle in the design of many organocatalysts, enabling the simultaneous activation of both the nucleophile and the electrophile.
A general synthetic strategy for derivatives of this scaffold involves a four-step process. researchgate.netmdpi.com This typically starts with a nucleophilic aromatic substitution of a suitably substituted fluoronitrobenzene with (1R,2R)-cyclohexane-1,2-diamine. This is followed by selective alkylation of the primary amino group, reduction of the nitro group to an amine, and finally, derivatization of the newly formed primary aromatic amino group. This modular synthesis allows for the introduction of a wide variety of functional groups, enabling the systematic tuning of the ligand's properties. researchgate.netmdpi.com
Synthesis and Characterization of Metal Complexes and Coordination Polymers
While specific research on the metal complexes of this compound is not extensively documented, the synthesis and characterization of complexes with analogous diamine ligands are well-established. These methods would be directly applicable. The diamine can act as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of the o-phenylenediamine moiety.
The general procedure for the synthesis of metal complexes would involve the reaction of the diamine ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. The stoichiometry of the reaction can be controlled to yield complexes with different ligand-to-metal ratios. The formation of coordination polymers is also a possibility, where the diamine ligand could bridge between metal centers.
Characterization of the resulting metal complexes would typically involve a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal, by observing shifts in the N-H and C-N stretching frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the complex in solution, although paramagnetic metals can lead to broad signals.
UV-Visible Spectroscopy: To study the electronic transitions in the metal complexes, which can provide insights into their geometry and the nature of the metal-ligand bonding.
Elemental Analysis: To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.
X-ray Crystallography: To unambiguously determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.netscirp.orgmcmaster.ca
Based on studies of similar ligands, it is expected that this compound would form stable complexes with a variety of transition metals, including but not limited to copper, nickel, palladium, and rhodium. The coordination geometry would be dependent on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.
Applications in Homogeneous Catalysis, including Asymmetric Transformations
The primary catalytic application envisioned for ligands derived from the this compound scaffold is in asymmetric catalysis. The chiral cyclohexane (B81311) backbone is a well-established motif for inducing enantioselectivity in a wide range of reactions.
While direct catalytic data for the bromo-substituted title compound is scarce, a detailed study on a series of analogous organocatalysts without the bromo substituent provides significant insights. mdpi.com In this study, various derivatives of N-cyclohexylbenzene-1,2-diamine were synthesized and tested as organocatalysts in the asymmetric Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com
The results from this study, which can be extrapolated to the potential behavior of the 4-bromo derivative, are summarized in the table below:
| Catalyst Moiety | Substituent (R) on Benzene Ring | Conversion (%) | Enantiomeric Excess (% ee) |
| Sulfonamide | H | 11 | 41 |
| Sulfonamide | 4-CF₃ | 4 | 18 |
| Amide | H | 86 | 32 |
| Amide | 4-CF₃ | 83 | 32 |
| Benzylated Amine | H | 93 | 13 |
These findings indicate that the N-cyclohexylbenzene-1,2-diamine scaffold is a viable platform for organocatalysis. The conversion and enantioselectivity are influenced by the nature of the functional group on the second nitrogen atom of the diamine. The introduction of a bromo-substituent at the 4-position of the benzene ring would be expected to further modulate the catalytic activity. The electron-withdrawing nature of the bromine atom could enhance the hydrogen-bond donating capacity of the N-H groups, potentially leading to improved activation of the Michael acceptor and influencing the stereochemical outcome.
Investigation of Heterogeneous Catalysis via Surface Immobilization (if applicable)
The heterogenization of homogeneous catalysts by immobilization on solid supports is a key strategy for improving their practical utility, allowing for easy separation and recycling. rsc.orgrsc.org While there are no specific reports on the surface immobilization of this compound, several general approaches could be applicable.
One common method is the covalent attachment of the catalyst to a solid support. The bromo-substituent on the aromatic ring could potentially be utilized as a handle for immobilization through cross-coupling reactions. Alternatively, the amino groups could be functionalized with moieties that can be grafted onto the surface of materials like silica (B1680970) or polymers.
Another promising technique is the encapsulation of the molecular catalyst within a porous material. Atomic Layer Deposition (ALD) can be used to create a protective, porous overcoating that physically entraps the catalyst on a solid support. rsc.orgrsc.org This method has been shown to prevent leaching and improve catalyst stability, even allowing for reactions in aqueous media. rsc.org
The development of heterogeneous catalysts based on this scaffold would be a significant step towards their application in industrial processes, combining the high selectivity of molecular catalysts with the practical advantages of solid-phase catalysis.
Mechanistic Studies of Catalytic Cycles and Active Site Characterization
Understanding the mechanism of a catalytic reaction is crucial for the rational design of more efficient catalysts. For the organocatalytic Michael addition catalyzed by derivatives of this compound, a plausible mechanism involves a bifunctional activation mode.
Based on extensive studies of similar organocatalysts, the catalytic cycle is thought to proceed as follows:
Activation of the Nucleophile: The basic amino group of the catalyst can deprotonate the nucleophile (e.g., acetylacetone), increasing its nucleophilicity.
Activation of the Electrophile: The N-H groups of the diamine can act as hydrogen-bond donors, activating the electrophile (e.g., trans-β-nitrostyrene) and lowering the energy of the transition state.
Stereocontrolled C-C Bond Formation: The chiral scaffold of the catalyst creates a well-defined chiral pocket, directing the approach of the nucleophile to one face of the electrophile, thereby controlling the stereochemistry of the newly formed stereocenter.
Product Release and Catalyst Regeneration: After the C-C bond is formed, the product is released, and the catalyst is regenerated to enter the next catalytic cycle.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state geometries and the non-covalent interactions that govern the stereoselectivity of the reaction. researchgate.net These studies can help to elucidate the precise role of the different functional groups on the catalyst, including the bromo-substituent, in stabilizing the transition state and controlling the enantiomeric excess.
Influence of Ligand Electronic and Steric Properties on Catalytic Performance
The catalytic performance of complexes or organocatalysts derived from this compound is expected to be highly dependent on the electronic and steric properties of the ligand.
Electronic Effects: The bromo-substituent at the 4-position of the benzene ring is an electron-withdrawing group. This has several potential consequences:
Increased Acidity: It can increase the Brønsted acidity of the N-H protons, making them better hydrogen-bond donors. This could lead to stronger activation of the electrophile in organocatalytic reactions.
Modified Lewis Basicity: The electron-withdrawing effect will decrease the Lewis basicity of the nitrogen atoms. In metal complexes, this could affect the strength of the metal-ligand bond and the Lewis acidity of the metal center.
Redox Potential: The electronic nature of the ligand can influence the redox potential of a coordinated metal ion, which is important in catalytic cycles that involve changes in the metal's oxidation state.
Steric Effects: The bulky cyclohexyl group is a dominant steric feature of the ligand.
Chiral Environment: It plays a crucial role in creating a chiral environment around the active site, which is essential for asymmetric catalysis.
Substrate Selectivity: The steric hindrance can influence the substrate scope of the catalyst, favoring certain substrates over others based on their size and shape.
Coordination Geometry: In metal complexes, the steric bulk can influence the coordination number and geometry of the metal center, which in turn affects its catalytic activity.
The interplay between these electronic and steric effects is complex and provides a powerful tool for the fine-tuning of catalytic performance. The modular synthesis of these ligands allows for the systematic variation of both steric and electronic parameters to optimize the catalyst for a specific transformation.
Development of Chiral Organocatalysts Based on the Diamine Scaffold
The this compound framework is an excellent platform for the development of novel chiral organocatalysts. As discussed, the combination of a chiral cyclohexane-1,2-diamine backbone with a tunable benzene-1,2-diamine moiety allows for the creation of a wide range of bifunctional catalysts. researchgate.netmdpi.com
The synthesis of a library of these catalysts can be achieved by varying the substituents on the aromatic ring and by modifying the second amino group of the o-phenylenediamine. For example, the introduction of different acyl, sulfonyl, or alkyl groups can lead to catalysts with different steric and electronic properties. mdpi.com
These organocatalysts have shown promise in the asymmetric Michael addition, and they could potentially be applied to a variety of other asymmetric transformations, such as:
Aldol reactions sci-hub.se
Mannich reactions
Friedel-Crafts alkylations
Henry reactions sci-hub.se
The development of these organocatalysts is an active area of research, driven by the demand for environmentally friendly and metal-free catalytic methods. The this compound scaffold represents a valuable addition to the toolbox of chiral organocatalysts, offering a unique combination of steric and electronic features that can be exploited for the development of highly selective and efficient catalytic systems.
Derivatization and Functionalization Strategies
Acylation and Alkylation Reactions at Amine Centers
The amine groups of 4-Bromo-n1-cyclohexylbenzene-1,2-diamine are nucleophilic and readily undergo acylation and alkylation. Due to steric hindrance and electronic effects, the primary amine is generally more reactive than the secondary cyclohexylamine (B46788). This difference in reactivity can be exploited for selective functionalization.
Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the diamine with acyl chlorides or anhydrides. This process forms amides. Selective acylation of the more reactive primary amine can be achieved under controlled conditions (e.g., lower temperatures, specific stoichiometry). Exhaustive acylation will modify both amine groups.
Alkylation: This process involves the addition of an alkyl group to the amine centers. Reagents such as alkyl halides are commonly used. Similar to acylation, the primary amine is more susceptible to alkylation. These reactions can proceed to form secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the amount of alkylating agent used.
| Reaction Type | Reagent | Selective Product (Primary Amine) | Exhaustive Product (Both Amines) |
|---|---|---|---|
| Acylation | Acetyl Chloride | N-(2-(cyclohexylamino)-4-bromophenyl)acetamide | N-(2-(N-cyclohexylacetamido)-4-bromophenyl)acetamide |
| Acylation | Benzoyl Chloride | N-(2-(cyclohexylamino)-4-bromophenyl)benzamide | N-(2-(N-cyclohexylbenzamido)-4-bromophenyl)benzamide |
| Alkylation | Methyl Iodide | 4-Bromo-N1-cyclohexyl-N2-methylbenzene-1,2-diamine | 4-Bromo-N1-cyclohexyl-N2,N2-dimethylbenzene-1,2-diaminium iodide |
| Alkylation | Ethyl Bromide | 4-Bromo-N1-cyclohexyl-N2-ethylbenzene-1,2-diamine | 4-Bromo-N1-cyclohexyl-N2,N2-diethylbenzene-1,2-diaminium bromide |
Formation of Imines and Schiff Bases from Diamine Functionality
The primary amine group in this compound can react with aldehydes or ketones in a condensation reaction to form imines, which are also known as Schiff bases. masterorganicchemistry.com This reaction is a classic method for forming a carbon-nitrogen double bond (C=N) and involves the elimination of a water molecule. masterorganicchemistry.comresearchgate.net The reaction can be catalyzed by either an acid or a base. chemprob.org The secondary amine does not typically form a stable imine under these conditions. Schiff bases are important intermediates in organic synthesis and are used in the preparation of various heterocyclic compounds and as ligands in coordination chemistry. researchgate.net
The general reaction is as follows:
R-CHO (Aldehyde) + H₂N-Ar → R-CH=N-Ar (Imine) + H₂O
R₂C=O (Ketone) + H₂N-Ar → R₂C=N-Ar (Imine) + H₂O
| Carbonyl Compound | IUPAC Name of Product |
|---|---|
| Benzaldehyde | N1-((E)-benzylidene)-4-bromo-N2-cyclohexylbenzene-1,2-diamine |
| Acetone | 4-Bromo-N1-cyclohexyl-N2-(propan-2-ylidene)benzene-1,2-diamine |
| Salicylaldehyde | 2-(((E)-(2-(cyclohexylamino)-4-bromophenyl)imino)methyl)phenol |
| Cyclohexanone (B45756) | 4-Bromo-N1-cyclohexyl-N2-(cyclohexylidene)benzene-1,2-diamine |
Palladium-Catalyzed Amination and Arylation Reactions
The bromine atom on the benzene (B151609) ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.
Amination (Buchwald-Hartwig Reaction): This reaction allows for the coupling of the aryl bromide with a wide range of primary or secondary amines to form a new C-N bond. This is a versatile method for synthesizing more complex triamine structures or for introducing other nitrogen-containing functionalities. nih.govresearchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govnih.gov
Arylation (Suzuki and Stille Reactions): The aryl bromide can be coupled with organoboron compounds (Suzuki reaction) or organotin compounds (Stille reaction) to form a new C-C bond, effectively replacing the bromine atom with an aryl or vinyl group. nih.gov This strategy is fundamental for building biaryl structures and other conjugated systems. rsc.org A diastereoselective palladium-catalyzed α-arylation of 4-substituted cyclohexyl esters has also been developed. nih.govresearchgate.net
| Reaction Type | Coupling Partner | General Product Structure |
|---|---|---|
| Buchwald-Hartwig Amination | Aniline | N1-Cyclohexyl-N4-phenylbenzene-1,2,4-triamine derivative |
| Buchwald-Hartwig Amination | Morpholine | 4-(4-amino-3-(cyclohexylamino)phenyl)morpholine derivative |
| Suzuki Arylation | Phenylboronic acid | N1-Cyclohexyl-[1,1'-biphenyl]-3,4-diamine derivative |
| Suzuki Arylation | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-N1-cyclohexylbenzene-1,2-diamine derivative |
Synthesis of Polymeric Materials Utilizing Diamine as a Monomer
The presence of two amine groups makes this compound a suitable monomer for step-growth polymerization. The diamine can react with bifunctional co-monomers to produce a variety of polymers, such as polyamides and polyimides. The properties of the resulting polymer (e.g., thermal stability, solubility, mechanical strength) can be tailored by the choice of the co-monomer and the inclusion of the bromo-cyclohexyl-substituted benzene ring in the polymer backbone.
Polyamides: Reaction with diacyl chlorides or dicarboxylic acids results in the formation of polyamides, which are polymers linked by amide bonds (-CO-NH-). These materials are known for their high strength and thermal resistance.
Polyimides: Condensation with dianhydrides, followed by a cyclodehydration step, yields polyimides. These are high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.
| Co-monomer | Polymer Type | Repeating Unit Linkage |
|---|---|---|
| Terephthaloyl chloride | Polyamide | Amide |
| Adipoyl chloride | Polyamide | Amide |
| Pyromellitic dianhydride | Polyimide | Imide |
| 4,4'-Oxydiphthalic anhydride | Polyimide | Imide |
Strategies for the Preparation of Advanced Substituted Heterocyclic Compounds
The 1,2-diamine (or ortho-phenylenediamine) moiety is a classic precursor for the synthesis of various fused nitrogen-containing heterocyclic compounds. ijcrcps.com These ring systems are prevalent in pharmacologically active molecules and functional materials. The reaction typically involves condensation of the two adjacent amine groups with a reagent containing two electrophilic centers, or a single center that can react with both amines.
Benzimidazoles: Condensation with carboxylic acids or aldehydes leads to the formation of the benzimidazole (B57391) ring system. Quinoxalines: Reaction with α-dicarbonyl compounds (e.g., glyoxal, 2,3-butanedione) yields quinoxalines. Phenazines: Condensation with catechols or their oxidized equivalents can produce phenazine (B1670421) derivatives.
The specific substitution pattern on the resulting heterocycle can be controlled by the choice of the condensing reagent. nih.govsemanticscholar.org
| Reagent | Resulting Heterocycle Class | Core Structure of Product |
|---|---|---|
| Formic Acid | Benzimidazole | 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole |
| Acetic Anhydride | Benzimidazole | 5-Bromo-1-cyclohexyl-2-methyl-1H-benzo[d]imidazole |
| Glyoxal | Quinoxaline (B1680401) | 6-Bromo-1-cyclohexyl-1,2,3,4-tetrahydroquinoxaline |
| 2,3-Butanedione | Quinoxaline | 6-Bromo-1-cyclohexyl-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline |
Fundamental Chemical Interactions with Biological Systems Non Clinical Perspective
Molecular Recognition Studies with Model Biological Macromolecules (e.g., proteins, enzymes, DNA)
Currently, there is a notable absence of published research specifically detailing the molecular recognition of 4-Bromo-n1-cyclohexylbenzene-1,2-diamine with model biological macromolecules such as proteins, enzymes, or DNA. While the structural motifs present in the compound—a brominated benzene (B151609) ring, a vicinal diamine, and a cyclohexyl group—suggest potential for various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and halogen bonding, empirical data from techniques like X-ray crystallography, NMR spectroscopy, or computational docking studies are not available in the public domain to substantiate these possibilities for this specific molecule.
Biophysical Characterization of Binding Events (e.g., binding thermodynamics, kinetics)
Consistent with the lack of molecular recognition studies, there is no available biophysical data characterizing the binding events of this compound with biological targets. Consequently, thermodynamic parameters such as the dissociation constant (Kd), Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), which are crucial for understanding the nature and affinity of binding, have not been determined. Similarly, kinetic parameters like the association (kon) and dissociation (koff) rate constants, which describe the speed at which the compound binds to and dissociates from a target, remain uncharacterized.
Enzyme Inhibition Mechanisms: A Chemical Kinetics Perspective
There are no specific studies on the enzyme inhibitory activity of this compound. Therefore, no data is available to describe its potential mechanisms of enzyme inhibition from a chemical kinetics perspective. Investigations that would elucidate whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor against any specific enzyme have not been reported. As such, kinetic parameters like the inhibition constant (Ki) are unknown.
Modulation of Metal-Ion Homeostasis via Chelation in Biological Contexts
The presence of a 1,2-diamine functional group on the benzene ring of this compound suggests a potential for chelation of metal ions. Vicinal diamines are known to act as bidentate ligands, forming stable complexes with various transition metals. However, no experimental studies have been published that investigate the metal-chelating properties of this specific compound in a biological context. Therefore, its ability to modulate metal-ion homeostasis, and the stability constants of any potential metal complexes, have not been determined.
Interactions with Cell-Free Biochemical Pathways to Elucidate Fundamental Chemical Processes
Research on the interactions of this compound with cell-free biochemical pathways is not present in the available scientific literature. Such studies would be instrumental in understanding its fundamental chemical processes away from the complexities of a cellular environment, including its potential effects on metabolic pathways or signaling cascades. The absence of this data means its role as a potential modulator of such pathways is currently unknown.
Advanced Materials Science Applications
Supramolecular Assembly and Self-Organization Phenomena
There is no specific research available detailing the supramolecular assembly or self-organization phenomena of 4-Bromo-n1-cyclohexylbenzene-1,2-diamine. Studies on related molecules, such as 4-Bromo-N-cyclohexylbenzenesulfonamide, have explored supramolecular chains formed through hydrogen bonding, but this is a sulfonamide and not a diamine, making direct comparisons speculative.
Co-crystallization and Crystal Engineering for Novel Solid-State Structures
No studies on the co-crystallization of this compound were found. The principles of crystal engineering suggest that the amino groups could form hydrogen bonds and the bromo substituent could participate in halogen bonding, making it a candidate for such studies, but no published research has explored this.
Integration into Sensing Platforms and Molecular Probes
Ortho-diamine containing molecules can be used in the development of fluorescent probes, for example, for the detection of highly toxic chemicals like phosgene. The reaction of the ortho-diamine with the target analyte can lead to changes in the electronic properties of the molecule, resulting in a measurable signal. While this is a known application for the ortho-diamine functional group, there are no specific reports on the use of this compound in sensing platforms or as a molecular probe.
Dye Chemistry and Chromophore Development from Diamine Scaffolds
Diamine scaffolds are precursors in the synthesis of various dyes. However, there is no information available on the use of this compound for the development of chromophores or in dye chemistry.
Conclusion and Future Research Directions
Synthesis of Key Findings on 4-Bromo-N1-cyclohexylbenzene-1,2-diamine
A thorough search of the scientific literature reveals a significant lack of published research specifically focused on this compound. While commercial suppliers list the compound, indicating its synthesis is feasible, there are no dedicated studies detailing its synthesis, characterization, reactivity, or specific properties in peer-reviewed journals. bldpharm.com The parent compound, 4-Bromo-1,2-diaminobenzene, is a known chemical that can be prepared from 1,2-diaminobenzene through acetylation, followed by bromination and hydrolysis. chemicalbook.com It serves as a precursor in the synthesis of fluorescent quinoxaline (B1680401) derivatives and other heterocyclic compounds. chemicalbook.com However, the specific synthetic route to and detailed findings for the N1-cyclohexyl derivative are not documented in the available literature. Consequently, there are no key experimental or theoretical findings to synthesize at this time.
Persistent Challenges and Unresolved Questions in Diamine Research
The lack of data on this compound highlights a broader challenge in chemical research: the vastness of chemical space. While general methodologies for the synthesis of N-substituted and ring-substituted diamines are established, the specific challenges and outcomes for every unique combination of substituents are often unknown until experimentally investigated. mdpi.comresearchgate.netarkat-usa.org
Key unresolved questions applicable to this and similar diamines include:
Selective Synthesis: Developing efficient and highly selective methods for the mono-N-alkylation of substituted o-phenylenediamines remains a challenge. Controlling the reaction to prevent di-alkylation or alkylation at the incorrect nitrogen atom is crucial for creating well-defined molecules.
Oxidative Stability: Benzene-1,2-diamines are susceptible to oxidation, which can lead to the formation of colored impurities and complex product mixtures. nbinno.com The influence of the bromo and cyclohexyl substituents on the oxidative stability of the target molecule is an important, yet unanswered, question.
Structure-Property Relationships: How do the electronic effects of the bromine atom (electron-withdrawing) and the steric bulk of the cyclohexyl group synergistically influence the molecule's reactivity, coordination chemistry, and potential applications? Without empirical data, these relationships remain purely speculative.
Proposed Avenues for Novel Synthetic Strategies and Reactivity Exploration
Given the absence of established methods for the title compound, future research should focus on its fundamental synthesis and reactivity. A logical starting point would be the nucleophilic substitution reaction between 4-bromo-1,2-diaminobenzene and a cyclohexylating agent. Another potential route could involve the reduction of a nitro-aniline precursor, a common strategy in diamine synthesis. mdpi.com
Once synthesized, a systematic exploration of its reactivity would be essential. Key avenues would include:
Condensation Reactions: Investigating its reaction with dicarbonyl compounds to form substituted benzodiazepines or quinoxalines, which are important heterocyclic scaffolds in medicinal chemistry.
Coordination Chemistry: Exploring its use as a ligand for transition metals. The combination of a "soft" amine donor and the potential for halogen bonding from the bromo substituent could lead to novel catalytic complexes.
Polymerization: Using the diamine as a monomer in polycondensation reactions, for example with dianhydrides, to create novel polyimides. mdpi.com The bromo and cyclohexyl groups would be expected to impart specific properties like flame resistance and altered chain packing.
Emerging Opportunities in Catalysis, Materials Science, and Fundamental Chemical Biology
While no applications for this compound have been reported, its structural features suggest several opportunities. The general class of chiral 1,2-diamines and their derivatives are renowned as privileged ligands in asymmetric catalysis. mdpi.comsci-hub.se
Catalysis: If synthesized in an enantiomerically pure form, the molecule could serve as a precursor to new chiral ligands for asymmetric hydrogenation, oxidation, or C-C bond-forming reactions. The bromo-substituent could be used for further functionalization via cross-coupling reactions, allowing the ligand to be anchored to a solid support.
Materials Science: As a monomer, it could be incorporated into polymers such as polyimides or polybenzimidazoles. mdpi.com The bulky cyclohexyl group would likely disrupt polymer chain packing, potentially increasing solubility and gas permeability, while the bromine atom could enhance flame retardancy and provide a site for post-polymerization modification. Functionalized aromatic compounds are also being explored for creating novel carbon nanostructures, an area where tailored precursors are valuable. rsc.org
Chemical Biology: Diamine scaffolds are integral to many biologically active molecules and are used in multicomponent reactions to build complex molecular architectures. mdpi.com This compound could serve as a building block in the discovery of new pharmaceutical agents or as a tool for creating probes to study biological systems.
Synergistic Integration of Experimental and Computational Methodologies
Future research on this compound would greatly benefit from a combined experimental and computational approach. The lack of existing data makes it an ideal candidate for predictive modeling before undertaking extensive laboratory work.
Predicting Properties: Density Functional Theory (DFT) calculations could be employed to predict key properties such as its geometry, electronic structure, and spectroscopic signatures (NMR, IR). This would aid in its identification and characterization once synthesized.
Modeling Reactivity: Computational studies can model reaction pathways for its synthesis, helping to identify optimal conditions and potential byproducts. researchgate.net They can also predict its behavior as a ligand, modeling the structure and stability of its metal complexes.
Virtual Screening: In the context of materials science or drug discovery, computational models could be used to predict the properties of polymers derived from this diamine or to dock the molecule into the active sites of biological targets, respectively. emich.edu This in silico screening can prioritize the most promising avenues for experimental investigation, saving time and resources.
Q & A
Basic: How can researchers verify the purity and structural integrity of 4-Bromo-n1-cyclohexylbenzene-1,2-diamine during synthesis?
Answer:
To confirm purity and structural fidelity, researchers should employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and cyclohexyl group integration.
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
- Infrared Spectroscopy (IR) : Identify characteristic amine (N-H stretching ~3300 cm) and bromine-related vibrations.
- Chromatography (HPLC/GC) : Quantify purity by comparing retention times against standards.
Cross-referencing these methods ensures reproducibility, especially when synthesizing derivatives (e.g., Schiff bases) where steric effects may alter reactivity .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Immediate safety measures include:
- Skin/Eye Exposure : Rinse with copious water for ≥15 minutes; consult a physician if irritation persists .
- Inhalation : Move to fresh air and administer oxygen if respiratory distress occurs.
- Contaminated Clothing : Remove immediately to prevent prolonged dermal contact.
- Waste Disposal : Follow institutional guidelines for halogenated aromatic amines to avoid environmental contamination.
Delayed effects (e.g., sensitization) necessitate long-term monitoring in toxicity studies .
Advanced: How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
Answer:
A 2 factorial design (where = variables like temperature, catalyst loading, or solvent polarity) enables systematic optimization:
Variable Selection : Prioritize factors influencing yield (e.g., bromine reactivity, cyclohexyl group steric hindrance).
Response Surface Modeling : Use software like COMSOL Multiphysics to simulate interactions between variables and predict optimal conditions .
Orthogonal Arrays : Apply Taguchi methods to reduce experimental runs while maintaining statistical validity .
For example, optimizing Suzuki-Miyaura coupling reactions with this substrate may require balancing Pd catalyst loading and base strength to minimize dehalogenation side reactions .
Advanced: How should researchers address discrepancies in reported reaction kinetics for bromine substitution in this compound?
Answer:
Contradictions in kinetic data (e.g., rate constants varying across studies) require:
- Mechanistic Re-evaluation : Distinguish between SAr (nucleophilic aromatic substitution) and radical pathways using radical traps (e.g., TEMPO) .
- Solvent/Isotope Effects : Compare kinetics in polar aprotic (DMSO) vs. protic solvents (MeOH), and deuterated analogs to probe H-bonding roles.
- Multivariate Regression : Statistically isolate confounding variables (e.g., temperature gradients, impurity profiles) using tools like R or Python’s SciPy .
Documentation of raw data and error margins is critical for reconciling differences .
Advanced: What computational methods predict the compound’s reactivity in catalytic systems?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amine groups may act as Lewis bases in coordination complexes .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation of bromine leaving groups).
- AI-Driven Tools : Platforms like ChemOS integrate machine learning to recommend reaction conditions based on analogous brominated diamines .
Validation via experimental kinetics (e.g., stopped-flow spectroscopy) bridges computational and empirical results .
Advanced: How can researchers design experiments to analyze environmental degradation pathways of this compound?
Answer:
- Controlled Photolysis : Expose to UV light in environmental chambers, monitoring intermediates via LC-MS.
- Microcosm Studies : Use soil/water samples to assess microbial degradation rates under aerobic/anaerobic conditions.
- Isotope Labeling : Track C-labeled benzene rings to quantify mineralization to CO.
Data from these methods inform QSAR (Quantitative Structure-Activity Relationship) models for ecological risk assessment .
Advanced: What strategies resolve crystallographic ambiguities in metal complexes derived from this diamine?
Answer:
- Single-Crystal X-ray Diffraction : Resolve ligand coordination modes (e.g., monodentate vs. chelating). For example, compare bond lengths between Br and metal centers (Cu vs. Pd) .
- Powder XRD Pair Distribution Function (PDF) : Analyze amorphous phases in bulk samples.
- Electron Density Maps : Use multipole refinement in software like SHELXL to clarify disordered bromine positions .
Cross-validation with spectroscopic data (e.g., EXAFS for metal-ligand distances) enhances reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
